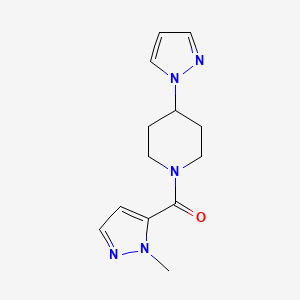
(2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone exerts its anti-cancer effects by inhibiting the activity of a protein called AKT. AKT is a key regulator of cell survival and proliferation, and its overexpression has been linked to the development and progression of cancer. By inhibiting AKT activity, (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone has also been shown to have other biochemical and physiological effects. Studies have shown that (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone can modulate the activity of various enzymes and proteins involved in cellular signaling pathways. It can also affect the levels of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone in lab experiments is its high potency and specificity. It can selectively target cancer cells and inhibit their growth without affecting normal cells. However, one of the limitations of using (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is in the optimization of (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone's anti-cancer effects, such as by combining it with other drugs or using it in combination with radiation therapy. Additionally, (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone's potential therapeutic applications in other areas, such as neurological disorders, should be further explored.
Métodos De Síntesis
The synthesis of (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone involves the reaction of 2-methylpyrazole with 4-pyrazol-1-ylpiperidine in the presence of a reducing agent. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
(2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone has been studied for its potential therapeutic applications in various areas of research. One of the most promising areas is in the treatment of cancer. Studies have shown that (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
(2-methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-16-12(3-7-14-16)13(19)17-9-4-11(5-10-17)18-8-2-6-15-18/h2-3,6-8,11H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIUJUXONGVSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2518643.png)
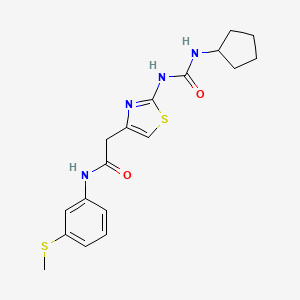
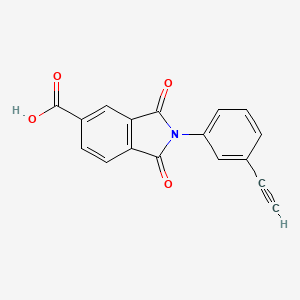
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2518648.png)
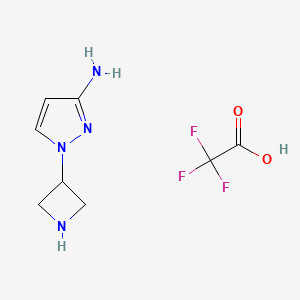
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)

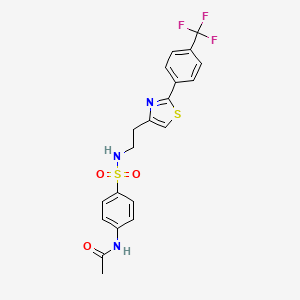
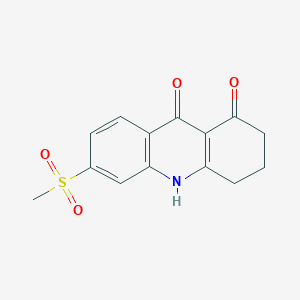
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)

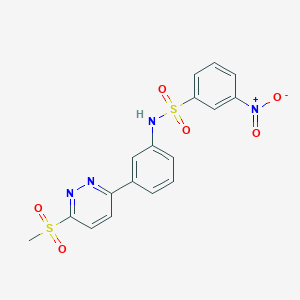
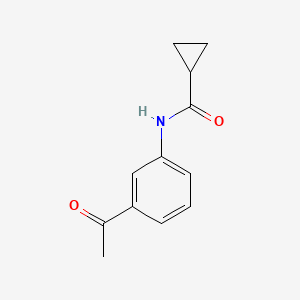
![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)